molecular formula C11H10ClNO2 B116006 5-Chloro-1,3-dimethyl-1H-indole-2-carboxylic acid CAS No. 152088-13-6

5-Chloro-1,3-dimethyl-1H-indole-2-carboxylic acid

Cat. No.: B116006
CAS No.: 152088-13-6
M. Wt: 223.65 g/mol
InChI Key: YWHLWJBYLZEDNM-UHFFFAOYSA-N
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Description

5-Chloro-1,3-dimethyl-1H-indole-2-carboxylic acid is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and synthetic drugs. This compound is characterized by the presence of a chlorine atom at the 5th position, two methyl groups at the 1st and 3rd positions, and a carboxylic acid group at the 2nd position of the indole ring. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1,3-dimethyl-1H-indole-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole ring. For example, the reaction of 5-chloro-2,4-dimethylphenylhydrazine with ethyl acetoacetate in the presence of acetic acid can yield the desired compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale Fischer indole synthesis or other optimized synthetic routes. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. Common reagents used in these processes include phenylhydrazine derivatives, ketones, and acids .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1,3-dimethyl-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at positions 3 and 5.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Chloro-1,3-dimethyl-1H-indole-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and other chemical products

Comparison with Similar Compounds

Similar Compounds

  • 5-Fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid
  • 5-Bromo-1,3-dimethyl-1H-indole-2-carboxylic acid
  • 5-Methoxy-1,3-dimethyl-1H-indole-2-carboxylic acid

Uniqueness

5-Chloro-1,3-dimethyl-1H-indole-2-carboxylic acid is unique due to the presence of the chlorine atom at the 5th position, which can influence its chemical reactivity and biological activity. The chlorine atom can enhance the compound’s ability to interact with specific molecular targets, potentially leading to unique therapeutic effects compared to other similar compounds .

Properties

IUPAC Name

5-chloro-1,3-dimethylindole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO2/c1-6-8-5-7(12)3-4-9(8)13(2)10(6)11(14)15/h3-5H,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWHLWJBYLZEDNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=C1C=C(C=C2)Cl)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70424577
Record name 5-Chloro-1,3-dimethyl-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70424577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152088-13-6
Record name 5-Chloro-1,3-dimethyl-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70424577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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